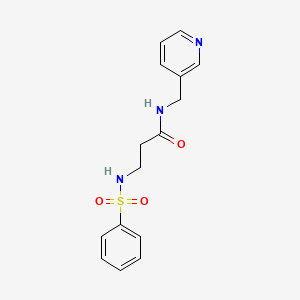

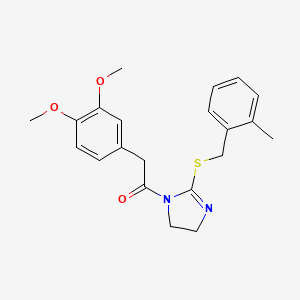

![molecular formula C12H14ClNO4S B2938225 2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide CAS No. 142577-03-5](/img/structure/B2938225.png)

2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide

Übersicht

Beschreibung

Isothiazole, or 1,2-thiazole, is an organic compound consisting of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond . Isothiazones are produced by oxidation of enamine-thiones .

Synthesis Analysis

Isothiazones are synthesized by the oxidation of enamine-thiones . There are also other methods of synthesis, such as the palladium-catalyzed direct arylation of C(sp2)–H bonds , and the trichloroacetic acid-mediated ring closure of N-substituted (Z)-3(benzylsulfinyl)propenamides .Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered aromatic ring that includes a nitrogen atom and a sulfur atom . The ring is unsaturated and features an S-N bond .Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole include a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C . The specific properties of “2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Isothiazolone Oxides Synthesis

- Isothiazolone oxides, including derivatives similar to the compound , have been synthesized through reactions involving m-chloroperbenzoic acid. These compounds serve as building blocks in heterocyclic chemistry, illustrating the versatility of isothiazolone oxides in synthesizing complex molecules (Lewis et al., 1971).

Cyclization and Oxidation Reactions

- The study of cyclization reactions of benzylthio-dinitrobenzamides into benzisothiazol-3-ones demonstrates the chemical reactivity and potential of isothiazolone derivatives in synthesizing polynitroaromatic compounds, highlighting their utility in creating diverse heterocyclic structures (Zlotin et al., 2000).

Conformational and Surface Analysis

- Research on benzoxazole methyl ester derivatives, which share a similar heterocyclic core with the compound in focus, underscores the importance of conformational analysis and intermolecular interactions in understanding the structural and chemical properties of such molecules (Saeed et al., 2021).

Photoisomerization Studies

- The photoisomerization of thiin-3-one oxides into oxathiepin-4-ones provides insight into the light-induced reactivity of sulfur-containing heterocycles. This knowledge is applicable in designing photoresponsive materials and understanding the photodynamics of similar sulfur- and oxygen-containing heterocycles (Kowalewski & Margaretha, 1993).

Synthesis of Cyclic Sulfonamides

- The synthesis of novel cyclic sulfonamides through Diels-Alder reactions showcases the synthetic utility of isothiazolone derivatives in accessing biologically relevant structures, indicating their potential in drug discovery and organic synthesis (Greig et al., 2001).

Wirkmechanismus

Zukünftige Richtungen

Isothiazole compounds are incorporated into larger compounds with biological activity, such as the pharmaceutical drugs ziprasidone and perospirone . They are also used in various industries, including steel smelting, oilfield water injection, oil refineries, thermal power plants, large fertilizer plants, paper mills, textiles, water-based coatings, and industrial cleaning . The future directions of isothiazole research and applications will likely continue to expand into new areas.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4S/c1-7(2)9-4-8(18-3)5-10-11(9)12(15)14(6-13)19(10,16)17/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVWIJNTOZKJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

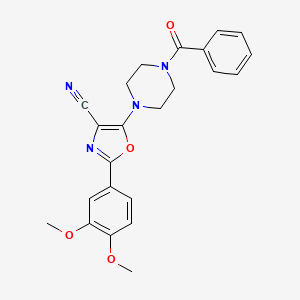

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)

![2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2938146.png)

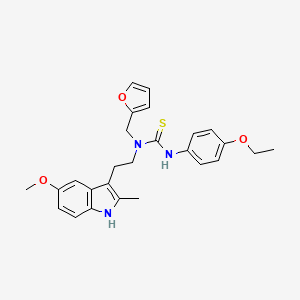

![N-(3-fluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2938151.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2938152.png)

![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)

![tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxylate](/img/structure/B2938158.png)

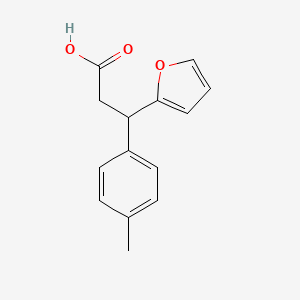

![2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2938160.png)

![N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2938163.png)